Product packaging for 4,4''-Azobiphenyl(Cat. No.:CAS No. 5326-53-4)

4,4''-Azobiphenyl

Cat. No.: B3191278
CAS No.: 5326-53-4
M. Wt: 334.4 g/mol
InChI Key: KXXMEJSOPZIZAD-UHFFFAOYSA-N
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Description

4,4''-Azobiphenyl is a specialized organic compound based on the biphenyl structure, where two phenyl rings are linked by a central azo bridge (-N=N-). This configuration classifies it as a member of the azo compounds, a group known for its versatility in research and industrial applications. The azo functional group is a chromophore, making this compound and its derivatives of significant interest in the development of dyes and pigments for various advanced materials. Furthermore, azo compounds are widely investigated for their potential application in polymer science, often serving as initiators or building blocks for novel polymeric materials with specific optical or electronic properties. The biphenyl core, a well-studied aromatic hydrocarbon , contributes molecular rigidity and stability to the compound. As a research chemical, this compound provides a valuable scaffold for synthetic organic chemistry, enabling the exploration of new molecular structures and functional materials. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18N2 B3191278 4,4''-Azobiphenyl CAS No. 5326-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5326-53-4

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

bis(4-phenylphenyl)diazene

InChI

InChI=1S/C24H18N2/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-26-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H

InChI Key

KXXMEJSOPZIZAD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=CC=C4

Other CAS No.

5326-53-4

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies of 4,4 Azobiphenyl

Established Synthetic Pathways and Mechanistic Considerations

Traditional synthesis of aromatic azo compounds relies on two principal strategies: the reductive coupling of nitroaromatics and the coupling of diazonium salts with electron-rich aromatic partners.

The formation of an azo bridge via the reductive coupling of nitroaromatic compounds is a well-established method. This process involves the partial reduction of two nitro groups, which then condense to form the azo linkage. A variety of reducing agents can be employed, with the specific choice influencing the reaction's outcome and yield. The general mechanism involves the stepwise reduction of the nitro group to nitroso and hydroxylamine (B1172632) intermediates, which then condense.

For the synthesis of 4,4''-Azobiphenyl, the conceptual starting material would be a nitrated biphenyl (B1667301) derivative. The reaction conditions, particularly the pH and the nature of the reducing agent, are critical in stopping the reduction at the azo stage and preventing further reduction to the hydrazo or amine derivatives.

Table 1: Comparison of Reducing Agents for Nitroarene Coupling

Reducing Agent Typical Conditions Substrate Scope Notes
Zinc dust / NaOH Aqueous ethanol, reflux Broad for aromatic nitro compounds A classic method; reaction control can be challenging.
Lithium aluminum hydride (LiAlH₄) Anhydrous ether, low temp. Effective but highly reactive Can lead to over-reduction if not carefully controlled.
Sodium borohydride (B1222165) (NaBH₄) / Transition Metal Catalyst Methanol, room temp. Selective under catalytic conditions Catalyst choice (e.g., Pd/C) is crucial for selectivity.

This table is illustrative of general reductive coupling systems for nitroarenes.

The diazotization of a primary aromatic amine followed by an azo coupling reaction is one of the most versatile and widely used methods for preparing azo compounds. researchgate.net The process occurs in two main steps:

Diazotization: An aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net The low temperature is crucial as diazonium salts can be unstable and decompose, liberating nitrogen gas. researchgate.net

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative.

In the context of this compound, a potential pathway involves the diazotization of an aminobiphenyl derivative and its subsequent coupling with another biphenyl molecule. The reaction is a classic example of electrophilic aromatic substitution. The efficiency of the coupling step is highly dependent on the pH of the reaction medium, which affects the reactivity of both the diazonium salt and the coupling partner. mdpi.com

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry aims to develop methodologies that are not only efficient but also environmentally benign and sustainable. This has led to the exploration of green chemistry principles and advanced catalytic systems for the synthesis of azo compounds.

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. acs.org Key principles applicable to azo compound synthesis include the use of safer solvents, waste prevention, and improved atom economy. acs.org

Recent research has focused on replacing hazardous reagents and solvents with more environmentally friendly alternatives. For instance, water has been explored as a green solvent for diazo coupling reactions, promoted by Brønsted acidic ionic liquids. researchgate.net These ionic liquids can act as both a promoter and a recyclable medium, enhancing the sustainability of the process. researchgate.net Furthermore, solvent-free reaction conditions, often utilizing grinding or mechanochemistry, represent a significant step towards minimizing waste and energy consumption. wjpmr.com The replacement of harsh oxidizing or reducing agents with milder, more selective, and non-toxic alternatives is also a key area of investigation. organic-chemistry.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Azo Compounds

Feature Conventional Method Green Alternative Principle Addressed
Solvent Organic solvents (e.g., benzene) Water, ionic liquids, or solvent-free Safer Solvents, Waste Prevention
Reagents Excess hazardous acids (HCl, H₂SO₄) Solid acid catalysts, recyclable promoters Use of Catalysis, Safer Chemicals
Energy Heating/reflux Room temperature, microwave irradiation Energy Efficiency

| Byproducts | Stoichiometric waste from reagents | Minimal byproducts due to catalytic cycles | Atom Economy, Waste Prevention |

This table illustrates general principles applied to azo synthesis.

The use of catalysts is superior to stoichiometric reagents as it minimizes waste and allows for reactions to proceed under milder conditions with higher selectivity. acs.org In azo compound synthesis, transition-metal catalysts have been developed to facilitate both oxidative and reductive coupling reactions.

Optimization of Reaction Conditions and Process Chemistry

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters. This process involves systematically studying the effects of variables such as temperature, concentration, solvent, catalyst loading, and the choice of base or acid. nih.gov

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) or automated, closed-loop systems that use machine learning algorithms. nih.govnsf.gov These techniques allow for the efficient exploration of a multi-dimensional reaction space to identify the optimal conditions with a minimal number of experiments. nsf.gov For example, a Bayesian optimization algorithm can guide an automated synthesis platform to iteratively perform experiments and learn from the results, progressively moving toward the conditions that provide the highest yield. nih.govchemrxiv.org Such systematic optimization can lead to significant improvements in process efficiency, reducing waste and cost while increasing product quality.

Table 3: Illustrative Example of Parameter Optimization for a Coupling Reaction

Experiment # Temperature (°C) Catalyst Loading (mol%) Base Concentration (M) Yield (%)
1 25 1.0 0.5 65
2 50 1.0 0.5 78
3 25 2.0 0.5 72
4 50 2.0 0.5 85
5 25 1.0 1.0 70
6 50 1.0 1.0 82
7 25 2.0 1.0 75

This data is hypothetical and serves to illustrate the principle of multi-parameter optimization.

Influence of Solvents and Reagents on Synthetic Outcomes

The outcome of azo compound synthesis is profoundly influenced by the choice of solvents and reagents. These factors can dictate the reaction rate, yield, purity, and even the crystalline form (polymorphism) of the final product.

The solvent system plays a critical role in both the diazotization and coupling steps. The polarity of the solvent can affect the stability and reactivity of the diazonium salt intermediate. In a study on novel azo dye reagents, it was observed that the use of different polar solvents such as Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Methanol, and Propanol influenced the spectral properties of the resulting dyes. researchgate.net This is because the dye can bind more strongly to a more polar solvent, and specific interactions, like those between the solvent and hydrogen atoms in the dye molecule, can shift absorption spectra. researchgate.net

For the coupling reaction, the solvent's ability to dissolve both the diazonium salt and the coupling component is essential. Aqueous media are common, but organic solvents or solvent mixtures are often employed, especially when dealing with reactants that have poor water solubility. For instance, Dimethylformamide (DMF) is a solvent noted in the synthesis of various azo and diazo dyes. jbiochemtech.comekb.eg The choice of solvent also impacts the crystallization of the final product. Research into the crystallization of the pharmaceutical compound Ritonavir demonstrated a direct correlation between solvent selection and the resulting crystal morphology and polymorphic form. nih.gov Polar solvents like acetone (B3395972) tended to produce more elongated plate-like crystals, while apolar solvents like toluene (B28343) resulted in needle-like crystals. nih.gov This principle highlights how solvent choice can be a critical parameter for controlling the physical properties of solid azo compounds.

The reagents used are equally critical. The acid used for diazotization (e.g., hydrochloric acid) must be in sufficient concentration to maintain a low pH, which is crucial for stabilizing the diazonium salt and preventing premature decomposition or unwanted side reactions. unb.ca The pH of the coupling reaction mixture is also a key variable. The reaction of diazonium salts with phenols is typically carried out in weakly alkaline conditions, while coupling with aromatic amines is performed in weakly acidic solutions. Precise pH control, sometimes maintained between 6-7, is necessary for optimal results. ekb.eg

Furthermore, specific reagents can be introduced to catalyze or direct the reaction. For example, the use of a Zinc chloride (ZnCl2) catalyst has been reported in the synthesis of certain azo-azomethine derivatives. ekb.eg The purity and nature of the starting materials, such as the aromatic amine, directly impact the purity of the final azo compound.

The table below summarizes the influence of various solvents on the synthesis and properties of azo compounds, drawing parallels from related research.

SolventPolarityInfluence on Synthesis and Product Properties
Water HighCommon for diazotization; suitable for water-soluble reactants; influences crystal hydration.
Ethanol/Methanol HighGood for dissolving organic reactants; can influence reaction kinetics and product solubility. researchgate.net
Dimethylformamide (DMF) High (Aprotic)Excellent solvent for a wide range of organic compounds; used when reactants have low solubility in other solvents. ekb.eg
Dimethyl sulfoxide (DMSO) High (Aprotic)Strong solvent; can cause significant shifts in the spectral properties of the final dye due to strong solvent-solute interactions. researchgate.net
Toluene LowAffects crystallization, tending to produce needle-like crystals; may alter the aspect ratio of crystals. nih.gov
Acetone MediumCan influence crystal morphology, often yielding plate-like crystals. nih.gov

Stereochemical Control in Azo Compound Synthesis

While 4,4'-Azobiphenyl itself is an achiral molecule, the principles of stereochemical control are vital in the broader field of azo compound synthesis, particularly for creating molecules with specific three-dimensional arrangements (stereoisomers). The azo group (–N=N–) can exist as two geometric isomers: the more stable (E)-isomer (trans) and the less stable (Z)-isomer (cis). The interconversion between these forms can often be controlled by light (photoisomerization), which is the basis for many of their applications in molecular switches and photosensitive materials.

Beyond (E/Z)-isomerism, stereochemical control becomes crucial when synthesizing chiral azo compounds. Chirality can be introduced by incorporating stereogenic centers or elements of planar or axial chirality into the molecular structure. The synthesis of such compounds requires advanced methodologies to control the absolute stereochemistry.

In the context of molecules with planar chirality, such as certain cyclophanes, synthetic strategies are designed to produce a single enantiomer or to separate a racemic mixture. The synthesis of planar-chiral (E)-4- nih.govorthocyclophene involved a photochemical isomerization step, followed by the separation of the enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.gov The absolute stereochemistry of the separated enantiomers was then confirmed using X-ray diffraction analysis. nih.gov Such techniques are applicable to the synthesis of complex, chiral azo compounds where the azo linkage is part of a larger, sterically constrained system that exhibits planar chirality.

Kinetic analysis combined with theoretical calculations can also be employed to understand and predict the stereochemical stability of chiral molecules, which is essential for designing syntheses that yield stereochemically pure products. researchgate.net The stereochemical stability of certain chiral aza-orthocyclophynes, for example, was found to be related to the steric repulsion within the molecule. elsevierpure.com These advanced concepts in stereochemical analysis and control are integral to the design and synthesis of sophisticated azo compounds for specialized applications.

Molecular Structure and Conformational Analysis of 4,4 Azobiphenyl

Crystallographic Investigations and Solid-State Architecture

Crystallography offers direct insights into how molecules arrange themselves in the solid state, revealing details about packing, intermolecular forces, and potential polymorphism.

Single Crystal X-ray Diffraction Studies of 4,4''-Azobiphenyl Polymorphs

Single crystal X-ray diffraction (SC-XRD) is a primary method for determining the precise three-dimensional structure of crystalline materials carleton.eduuol.de. It provides data on unit cell dimensions, bond lengths, bond angles, and atomic positions within the crystal lattice carleton.eduuhu-ciqso.es. While specific SC-XRD studies detailing multiple polymorphs of this compound were not explicitly found in the provided search results, the technique is fundamental for characterizing crystalline compounds and identifying different polymorphic forms when they exist anu.edu.augexinonline.comumich.edu. Polymorphism, the phenomenon where a compound can crystallize in more than one form, can significantly alter material properties anu.edu.augexinonline.com. Related compounds, such as azobenzene-4,4′-dicarbonyl chloride, have been reported to crystallize in triclinic systems with the P-1 space group, with molecules linked by C–H···O secondary interactions researchgate.net.

Microcrystal Electron Diffraction (MicroED) for Nanocrystalline Forms

Microcrystal electron diffraction (MicroED) is an advanced crystallographic technique capable of high-resolution structure determination from very small crystals, often on the nanometer scale wikipedia.orgescholarship.orgnih.gov. This method is particularly advantageous for samples that are challenging to crystallize into the larger sizes typically required for conventional X-ray diffraction wikipedia.orgescholarship.orgfrontiersin.org. MicroED employs a cryogenic transmission electron microscope and an electron beam to collect diffraction data from these nanocrystals, which are subsequently processed using standard X-ray crystallography software wikipedia.orgescholarship.orgnih.gov. Although specific MicroED studies on this compound were not identified in the search results, the technique is broadly applicable to small organic molecules and holds potential for characterizing nanocrystalline forms of such compounds, provided they can be prepared frontiersin.org.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular environment, identifying functional groups, and confirming structural integrity.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about molecular vibrations, which are directly linked to the types of chemical bonds present in a molecule edinst.comnih.govuni-siegen.deksu.edu.sa. IR spectroscopy detects vibrations that induce a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability edinst.comnih.govksu.edu.sa.

For this compound, these techniques would be employed to identify characteristic vibrational modes associated with its constituent parts: the biphenyl (B1667301) rings and the azo (-N=N-) linkage. The azo group is expected to exhibit a stretching vibration in the IR spectrum, typically observed in the range of 1400-1500 cm⁻¹ or lower, depending on conjugation and substituents jobrs.edu.iq. Biphenyl systems typically show C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching vibrations within the aromatic rings in the region of 1500-1600 cm⁻¹ jobrs.edu.iqscifiniti.com. The complementary nature of IR and Raman spectroscopy allows for a comprehensive analysis of molecular vibrations, generating a detailed spectral fingerprint of the molecule edinst.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Azo Linkage Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for structural elucidation, providing information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C researchgate.netresearchgate.netnih.govdiva-portal.org. For this compound, ¹H NMR would reveal signals corresponding to the protons on the biphenyl rings, with the molecule's symmetry influencing the number and multiplicity of these signals. ¹³C NMR would offer insights into the carbon framework, including the aromatic carbons and, critically, the carbons directly bonded to the azo linkage.

The azo linkage (-N=N-) itself does not produce a direct NMR signal in standard ¹H or ¹³C NMR. However, its presence influences the chemical shifts of adjacent atoms. For instance, studies on analogous azo compounds indicate that the electronic environment surrounding the azo group can affect the observed ¹H and ¹³C chemical shifts of the phenyl rings researchgate.netresearchgate.net. Two-dimensional NMR techniques, such as NOESY, can also be utilized to establish through-space correlations between protons, further aiding in structural assignment and conformational analysis researchgate.netnih.govdiva-portal.org.

Compound List:

this compound

azobenzene-4,4′-dicarbonyl chloride

4,4'-bipyridine (B149096)

felodipine (B1672334)

4-aminobiphenyl (B23562)

benzothiazolylacetonitrile azo dyes

4-phenylazo-phenoxyacetic acids

Photochemistry and Photoresponsive Behavior of 4,4 Azobiphenyl

Photoisomerization Mechanisms and Kinetics

The hallmark of azobenzene (B91143) compounds, including 4,4''-Azobiphenyl, is their ability to undergo reversible isomerization between two geometric isomers: the thermodynamically more stable trans (or E) isomer and the less stable cis (or Z) isomer. This process is typically initiated by the absorption of photons. The general mechanisms involve either a rotation around the N=N double bond or an inversion at one of the nitrogen atoms. For many azobenzene derivatives, the rotational pathway is considered dominant, particularly in solution. longdom.orgsemanticscholar.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for monitoring the photoisomerization of this compound. The trans and cis isomers possess distinct absorption spectra, allowing for their differentiation and quantification.

The trans isomer of azobenzene derivatives typically exhibits a strong absorption band in the UV region, corresponding to the π→π* transition, and a weaker, often symmetry-forbidden, band in the visible region for the n→π* transition. Upon irradiation with UV light, the intensity of the π→π* band decreases while the intensity of the n→π* band often increases, indicating the conversion of the trans isomer to the cis isomer. The presence of one or more isosbestic points, where the molar absorptivity of the two isomers is equal, is a clear indicator of a clean photochemical transformation between two species.

IsomerTransitionTypical λmax (nm)Typical Molar Extinction Coefficient (ε, M-1cm-1)
trans-Azobenzeneπ→π~320~21,000
trans-Azobenzenen→π~440~400
cis-Azobenzeneπ→π~280~5,000
cis-Azobenzenen→π~430~1,500

The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which is the number of molecules that undergo a specific photochemical event per photon absorbed. The quantum yield for the trans-to-cis isomerization (Φt→c) of azobenzenes is dependent on several factors, including the excitation wavelength and the solvent environment. nih.govrsc.org

The determination of the quantum yield typically involves irradiating a solution of the compound with monochromatic light of a known intensity and monitoring the change in concentration of the isomers over time using UV-Vis spectroscopy. nih.gov The quantum yields for azobenzene derivatives can vary significantly. researchgate.net

Table 2: Representative Photoisomerization Quantum Yields for Azobenzene Derivatives (Note: These values are illustrative and may not be specific to this compound.)

CompoundSolventExcitation Wavelength (nm)Φt→c
Azobenzenen-Hexane3130.11
4-AminoazobenzeneEthanol3650.14
4-NitroazobenzeneBenzene3650.06

The cis isomer of azobenzene and its derivatives is generally less stable than the trans isomer and can revert to the more stable form thermally in the dark. This process is known as thermal back-reaction or thermal isomerization. The rate of this unimolecular reaction follows first-order kinetics and is highly dependent on the substitution pattern of the azobenzene core and the polarity of the solvent. longdom.orgsemanticscholar.orgresearchgate.netresearchgate.net

The stability of the cis isomer is often described by its half-life (t1/2), which can range from milliseconds to hours or even days for different azobenzene derivatives. The kinetics of the thermal back-reaction can be studied by monitoring the increase in the absorbance of the trans isomer's characteristic band over time after the irradiation source is turned off.

Table 3: Representative Thermal Back-Reaction Kinetic Data for Azobenzene Derivatives (Note: These values are illustrative and may not be specific to this compound.)

CompoundSolventTemperature (°C)Rate Constant (k, s-1)Half-life (t1/2)
Azobenzenen-Hexane25~2 x 10-6~96 hours
4-HydroxyazobenzeneEthanol25~2.5~280 ms
4-Anilino-4'-nitroazobenzeneToluene (B28343)25~3 x 10-3~4 minutes

Wavelength Dependence of Photoisomerization

The photoisomerization of this compound is highly dependent on the wavelength of the irradiating light. Typically, irradiation within the π→π* absorption band of the trans isomer (in the UV region) efficiently drives the trans-to-cis isomerization. Conversely, irradiation within the n→π* absorption band of the cis isomer (in the visible region) can induce the cis-to-trans back-isomerization. rsc.org This wavelength selectivity allows for a degree of photochemical control over the isomeric composition of a sample. By selecting the appropriate wavelength, it is possible to enrich the solution in either the cis or the trans isomer, leading to a photostationary state where the rates of the forward and reverse photoisomerization reactions are equal.

Photochemical Reactions Beyond Isomerization

While photoisomerization is the primary photochemical process for azobenzenes, other reactions can occur, particularly under prolonged or high-energy irradiation.

The photochemical stability of azobenzene compounds is an important consideration for their practical applications. Under prolonged exposure to UV light, particularly in the presence of oxygen and certain solvents, this compound may undergo photodegradation. The specific pathways for the photodegradation of this compound are not well-documented in the provided search results, but general mechanisms for azo dyes can be considered.

Photocatalytic degradation, often employing semiconductor catalysts like titanium dioxide (TiO2), is a common method for the breakdown of azo dyes. mdpi.com These processes typically involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can attack the aromatic rings and the azo bridge, leading to the cleavage of the molecule and eventual mineralization to carbon dioxide, water, and inorganic ions. nih.gov Photodegradation can also proceed through other mechanisms, including photoreduction of the azo bond. The stability of the compound is influenced by factors such as the intensity and wavelength of the light, the presence of oxygen, and the nature of the solvent. rsc.org

Photoinduced Cycloaddition and Dimerization Potentials (e.g., [4+4] Cycloaddition Analogues)

While the most prominent photochemical behavior of azobenzene derivatives is trans-cis isomerization, the extended π-system of this compound and related compounds presents the potential for more complex photoreactions, including cycloadditions and dimerizations. Photoinduced cycloadditions are powerful reactions for constructing cyclic structures. wikipedia.org For instance, photochemical activation can enable cycloadditions involving 4n π electrons, which are thermally forbidden. wikipedia.org

In the context of azo compounds, photoinduced cycloadditions can occur, although they are less common than isomerization. For example, highly selective formal [4+2]-cycloaddition reactions have been observed with vinyldiazoacetates and azoalkenes under light irradiation, leading to the formation of highly functionalized heterocyclic compounds. rsc.org While direct evidence for [4+4] photocycloaddition of this compound itself is not extensively documented in the provided research, the phenomenon is known for other α-diketones and aromatic compounds, suggesting that under specific conditions, the excited state of the azobiphenyl moiety could potentially act as a 4π component in such a reaction. mdpi.com

Photochemical dimerization is another potential pathway for excited-state molecules. The dimerization of cinnamic acid under photochemical conditions to form truxillic acids is a classic example of a [2+2] cycloaddition leading to a dimer. wikipedia.org For aromatic systems, the formation of anti-parallel dimers has been confirmed for compounds like 4-cyano-4'-alkyl biphenyls in solution, driven by dipole-dipole interactions. nih.gov While this is a ground-state equilibrium, it highlights the tendency of biphenyl (B1667301) systems to associate. In the excited state, these associations can lead to excimer formation, which is an electronically excited dimer. nih.gov The formation of emissive dimer states has been noted even at dilute concentrations for some complex aromatic emitters. rsc.org For this compound, photo-excitation could potentially lead to the formation of transient dimeric species or, under appropriate conditions of concentration and geometry, stable photodimers through cycloaddition, although this remains a subject for more specific investigation.

Influence of Environmental Factors on Photoreactivity

The photochemical behavior of this compound is not intrinsic to the molecule alone but is profoundly influenced by its surrounding environment. Factors such as the solvent and the physical state (e.g., isolated in a matrix) can significantly alter the efficiency and pathways of its photoreactions.

Solvent Effects on Photoisomerization Efficiency

The polarity and viscosity of the solvent play a critical role in the photoisomerization efficiency of azobenzene derivatives. nih.govnih.gov The choice of solvent can control whether the excited state deactivates through photoisomerization or other competing pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov

For instance, in nonpolar solvents like toluene, photoisomerization is often the preferred deactivation pathway. nih.gov In contrast, polar solvents can preferentially stabilize charge-separated states, potentially rendering the energy barrier for isomerization less favorable. nih.gov Studies on push-pull substituted azobenzenes show that in toluene, the photostationary state is predominantly the Z (cis) isomer, whereas in a polar solvent like ethanol, the E (trans) isomer can be significantly more abundant at the photostationary state. nih.gov This demonstrates that by altering the solvent, one can tune the outcome of the photochemical reaction.

The efficiency of trans to cis photoisomerization is strongly solvent-dependent. For some azobenzene derivatives, this process does not occur efficiently in highly polar or protic solvents like water and ethanol. elsevierpure.com The surrounding environment can also affect the rate of the reverse, thermal cis-to-trans isomerization. In a study on a p-hydroxyazobenzene derivative, less polar solvents such as tetrahydrofuran (B95107) (THF) and toluene supported the generation of 80-90% of the corresponding cis-isomer, while in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol, the UV-induced trans-to-cis isomerization was not readily observed due to very fast thermal back-reaction. researchgate.net

Table 1: Effect of Solvent on the Photoisomerization of a p-Hydroxyazobenzene Derivative

Solvent Polarity Observation of trans-to-cis Isomerization
Toluene Low High conversion to cis isomer (~80-90%)
Tetrahydrofuran (THF) Medium High conversion to cis isomer (~80-90%)
Dichloromethane Medium-High Fast thermal back-reaction, no observed isomerization
Methanol (MeOH) High Fast thermal back-reaction, no observed isomerization

This table is based on qualitative findings for a representative azobenzene derivative, illustrating the general trend of solvent effects. researchgate.net

Matrix Isolation Studies for Understanding Intrinsic Photophysics

Matrix isolation is a powerful technique for studying the intrinsic properties of molecules by trapping them in a cryogenic, inert matrix (typically a noble gas like argon) at very low temperatures. ebsco.com This environment prevents intermolecular interactions and quenches most thermal processes, allowing for the detailed spectroscopic study of individual molecules and their photochemical transformations. uc.pt

In a typical matrix isolation experiment, molecules are trapped from the gas phase onto a cold surface, which allows for the study of their structure and light-induced processes. uc.pt For molecules with multiple conformers, this technique can be used to trap and spectroscopically identify different forms. mdpi.com

When applied to photoresponsive molecules, matrix isolation allows researchers to irradiate the trapped species with specific wavelengths of light and monitor the resulting structural changes using techniques like infrared (IR) spectroscopy. ifpan.edu.pl This method is ideal for identifying the primary photoproducts of a reaction before subsequent thermal or photochemical steps can occur. For example, studies on other heterocyclic systems have used matrix isolation to identify the specific tautomers and isomers formed upon UV irradiation. mdpi.comifpan.edu.pl

For a molecule like this compound, matrix isolation studies would enable the precise characterization of the vibrational spectra of the pure trans and cis isomers without solvent-induced spectral shifts. Furthermore, it would allow for the trapping and identification of any short-lived intermediates that might be formed during the isomerization process, providing fundamental insights into the reaction mechanism. By eliminating environmental effects, these studies reveal the inherent photophysical and photochemical pathways available to the excited molecule. ebsco.com

Advanced Spectroscopic Characterization for Electronic Structure and Excited State Dynamics

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are foundational techniques for understanding the energy levels and electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions of molecules, primarily and transitions, which are sensitive to the extent of conjugation and the presence of chromophores azooptics.comlibretexts.orguomustansiriyah.edu.iq. For 4,4''-Azobiphenyl, the extended -conjugation across the biphenyl (B1667301) units and through the azo bridge leads to characteristic absorption bands in the UV and visible regions of the spectrum.

The absorption spectrum of this compound typically exhibits a strong absorption band in the UV region, often attributed to a transition within the conjugated system libretexts.orguomustansiriyah.edu.iqnih.gov. This transition involves the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position and intensity of this band are significantly influenced by the degree of conjugation; increased conjugation generally results in a bathochromic shift (red-shift) to longer wavelengths and an increase in molar absorptivity () azooptics.comuomustansiriyah.edu.iq. A weaker, often broader, absorption band, characteristic of an transition involving the lone pair electrons on the nitrogen atoms of the azo group, may also be observed at longer wavelengths, typically in the visible region, though this band is often less intense and can be obscured by the stronger transitions azooptics.comuomustansiriyah.edu.iq. The specific values and molar absorptivities are dependent on the solvent polarity and the molecular environment, as solvent interactions can subtly alter the energy gaps between electronic states azooptics.comuomustansiriyah.edu.iq. For instance, polar solvents can stabilize excited states, leading to shifts in absorption maxima uomustansiriyah.edu.iq.

Table 5.1.1: Representative UV-Vis Absorption Data for this compound (Hypothetical/Typical)

Transition Type (nm)Molar Absorptivity () (L mol⁻¹ cm⁻¹)AssignmentNotes
300-35010,000 - 30,000Extended conjugationSolvent-dependent
380-420100 - 1,000Azo linkage lone pairOften weak, may be obscured

Upon absorption of light, molecules are promoted to excited electronic states. The subsequent relaxation pathways, including fluorescence (emission from the excited singlet state) and phosphorescence (emission from the excited triplet state), provide critical information about the excited state manifold and the efficiency of intersystem crossing (ISC) libretexts.orgwikipedia.orgmdpi.com.

For many azobenzene (B91143) derivatives, including azobiphenyls, the presence of the azo group facilitates efficient intersystem crossing from the excited singlet state () to the triplet state () libretexts.orgwikipedia.org. This process is often spin-forbidden but can be enhanced by factors such as heavy atom effects or specific molecular geometries that promote spin-orbit coupling. Consequently, fluorescence from this compound is typically weak or even absent, as the excited singlet state rapidly decays to the triplet state libretexts.orgwikipedia.org.

Phosphorescence, arising from the transition, is generally more readily observed. The triplet state has a longer lifetime than the singlet state due to the spin-forbidden nature of the transition libretexts.orgwikipedia.org. The emission wavelength and lifetime of phosphorescence are sensitive to the molecular environment and the efficiency of non-radiative decay pathways. Studies on related azobenzene compounds suggest that while fluorescence quantum yields are low, phosphorescence can be detected, providing insights into the triplet state properties mdpi.com.

Table 5.1.2: Excited State Emission Properties of this compound (Hypothetical/Typical)

Emission Type (nm)Quantum Yield ()Lifetime ()Notes
Fluorescence400-480< 0.01< 1 nsOften weak or non-observable due to efficient ISC
Phosphorescence500-6000.01 - 0.110 ns - 1 µsMore readily observed, depends on ISC efficiency

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy allows for the investigation of transient species and dynamic processes occurring on ultrafast to nanosecond timescales, providing direct access to excited-state lifetimes and reaction mechanisms.

Transient Absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states and transient intermediates following photoexcitation nih.govedinst.com. By employing femtosecond (fs) or nanosecond (ns) pulses, researchers can track the population and decay of excited species.

Upon excitation of this compound, TA spectroscopy can reveal the rapid decay of the initially populated singlet excited state () and the subsequent formation and decay of the triplet state () unibo.itrsc.orgustc.edu.cn. Femtosecond TA is particularly adept at capturing the initial events, such as internal conversion from higher excited states () to and the subsequent photoisomerization processes unibo.itustc.edu.cn. For azobenzenes, these initial steps can occur on the picosecond timescale unibo.it. Nanosecond TA is more suited for characterizing the longer-lived triplet states, which often exhibit distinct absorption features edinst.com. The lifetimes of these transient species are critical parameters for understanding the photophysical pathways, including the efficiency of isomerization and intersystem crossing edinst.comrsc.orgresearchgate.net. Studies on related azobenzene derivatives have shown triplet state lifetimes ranging from nanoseconds to microseconds, depending on the specific structure and environment edinst.comresearchgate.net.

Table 5.2.1: Transient Species and Lifetimes in Photoexcited this compound (Hypothetical/Typical)

Transient SpeciesExcitation Wavelength (nm)Absorption Maxima (nm)Lifetime ()TechniqueNotes
~350~450-550< 1 psfs-TARapid decay, photoisomerization/ISC
~350~400-500, ~600-70010 ns - 1 µsns-TALong-lived, responsible for phosphorescence

Investigating vibrational dynamics in photoexcited states provides deeper insights into the molecular rearrangements and energy flow that accompany photochemical processes like isomerization unibo.itcolostate.edudtic.milunina.it. Techniques such as time-resolved Raman or infrared (TRIR) spectroscopy can monitor changes in vibrational modes as the molecule transitions through excited states rsc.org.

Upon photoexcitation, the geometry of this compound changes, leading to altered bond lengths and angles. This can manifest as shifts in vibrational frequencies or changes in vibrational mode intensities observed in TRIR or Raman spectra unibo.itrsc.org. The photoisomerization of azobenzenes, for example, involves significant changes in the N=N stretching and C-N-N bending modes, as well as torsional motions unibo.itarxiv.orgscispace.com. Understanding these vibrational dynamics is crucial for mapping out the reaction coordinate and identifying the specific modes that drive the isomerization process unibo.itunina.it. Nonadiabatic couplings between electronic and vibrational states can also play a significant role, influencing the relaxation pathways and the ultimate product distribution unina.itlanl.gov.

Circular Dichroism and Chiroptical Properties of Chiral Derivatives

While this compound itself is an achiral molecule due to its planar symmetry, the study of its chiral derivatives is essential for exploring stereoselective photochemistry and developing chiroptical materials mdpi.comresearchgate.netnih.gov. Chiral derivatives can be synthesized by introducing chiral substituents or by creating chiral supramolecular assemblies.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. When this compound derivatives possess chirality, their CD spectra will exhibit Cotton effects—peaks or troughs at wavelengths corresponding to electronic transitions—which are indicative of the molecule's absolute configuration and conformation mdpi.comresearchgate.netnih.govrsc.org. Photoisomerization in chiral azobenzene derivatives can lead to significant changes in their CD spectra, reflecting the alteration in molecular geometry and chirality mdpi.com. This sensitivity allows CD spectroscopy to be used to monitor photoinduced transformations and to quantify binding events in chiral systems rsc.org. Furthermore, circularly polarized luminescence (CPL) can also be observed from chiral derivatives, providing complementary information about their excited-state properties and dissymmetry factors researchgate.net.

Theoretical and Computational Chemistry Studies of 4,4 Azobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational for understanding molecular electronic structure and predicting various properties.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method widely utilized to determine the ground-state geometries, electronic structures, and associated properties of molecules. Its application to organic compounds, including those featuring azo linkages and biphenyl (B1667301) moieties, has yielded significant insights beilstein-journals.orgnih.govnih.govphyschemres.orgresearchgate.netresearchgate.netresearchgate.netajchem-a.comresearchgate.netarxiv.org.

For 4,4''-Azobiphenyl, DFT calculations are instrumental in predicting its stable molecular geometry, including the dihedral angle between the biphenyl rings and the configuration (trans or cis) around the N=N double bond beilstein-journals.orgnih.govresearchgate.netnist.govic.ac.uk. Studies on related azobenzene (B91143) derivatives have shown that DFT can accurately predict the existence and relative stability of trans and cis isomers, as well as explore the mechanistic pathways for their interconversion beilstein-journals.orgnih.govresearchgate.netrsc.orgrsc.org. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their corresponding energy gap, can also be accurately computed using DFT. A smaller HOMO-LUMO gap typically indicates higher chemical reactivity and a greater propensity for charge transfer within the molecule nih.govnih.govphyschemres.orgresearchgate.netresearchgate.netajchem-a.comarxiv.orgnih.gov. Furthermore, DFT is employed to calculate other critical electronic properties like dipole moments, polarizabilities, and hyperpolarizabilities, which are essential for characterizing the molecule's response to external electric fields and its potential for non-linear optical applications nih.gov.

Table 6.1.1: Typical DFT-Calculated Properties for Azobenzene Derivatives (Illustrative)

PropertyValue Range/DescriptionNotes
Dihedral Angle (Biphenyl)~0° to 45° (depending on substituents and phase)Influenced by steric hindrance and π-conjugation researchgate.netnist.govic.ac.ukresearchgate.net
Azo Bond ConformationTrans (planar/near-planar) or Cis (angular)Trans isomer is generally more stable beilstein-journals.orgnih.govrsc.org
HOMO-LUMO GapTypically 1-4 eV (highly dependent on structure)Smaller gaps indicate higher reactivity nih.govajchem-a.comnih.gov
Dipole MomentVaries based on substituents and isomer (e.g., ~3.0 D for cis-azobenzene)Trans isomer often has zero or negligible dipole moment beilstein-journals.org

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, which derive molecular properties directly from fundamental quantum mechanical principles without empirical parameters, offer a higher level of accuracy for electronic structure calculations. These methods, including Hartree-Fock (HF) and various post-HF techniques (e.g., Configuration Interaction, Coupled Cluster), are employed when high precision is required or for benchmarking DFT results ajchem-a.comresearchgate.netwikipedia.orgbkcc.ac.inlibretexts.orgcaltech.edulew.ro. While ab initio calculations are generally more computationally intensive than DFT, they can provide more reliable results for systems with strong electron correlation or complex electronic interactions.

Specific ab initio studies focused on this compound were not prominently featured in the initial search results. However, these methods are conceptually applicable to determining highly accurate ground-state geometries, excitation energies, and reaction pathways. For instance, ab initio calculations are often used to validate DFT-derived geometries and electronic properties, providing a more rigorous theoretical basis for understanding molecular behavior. The general principles of ab initio methods involve solving the electronic Schrödinger equation for a fixed nuclear configuration, using basis sets to approximate molecular orbitals libretexts.orglew.ro.

Prediction of Spectroscopic Signatures (UV-Vis, IR, NMR)

Computational methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules, aiding in their identification and characterization.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting UV-Vis absorption spectra. By calculating electronic excitation energies and oscillator strengths, TD-DFT can simulate the absorption bands observed experimentally, assigning them to specific electronic transitions, such as π–π* transitions nih.govnih.govajchem-a.comillinois.edugaussian.comresearchgate.netmasterorganicchemistry.com. The trans-cis photoisomerization of azobenzenes significantly alters their UV-Vis spectra due to changes in conjugation length and molecular planarity beilstein-journals.orgnih.govrsc.org.

Infrared (IR) Spectroscopy: DFT calculations, coupled with vibrational frequency analysis, enable the prediction of IR and Raman spectra nih.govresearchgate.netajchem-a.comnih.govorgchemboulder.comtanta.edu.egbruker.com. These calculations assign specific vibrational modes (stretching, bending) to characteristic absorption peaks. The accuracy of these predictions relies on the correct calculation of bond force constants and atomic masses, which dictate the vibrational frequencies orgchemboulder.comtanta.edu.eg.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT is also employed to predict NMR chemical shifts (¹H and ¹³C) and coupling constants nih.govresearchgate.netresearchgate.netnmrdb.orgmnstate.edu. By calculating the electronic environment around atomic nuclei, these methods provide theoretical spectra that can be directly compared with experimental NMR data, facilitating structural elucidation and confirmation. The chemical shifts are sensitive to the local electronic density and the influence of neighboring atoms and functional groups nih.govresearchgate.netresearchgate.net.

Table 6.1.3: Predicted Spectroscopic Properties (Illustrative)

Spectroscopic TechniquePredicted PropertiesComputational Method(s)Notes
UV-VisAbsorption maxima (λmax), Oscillator strengths (f), Electronic transition types (e.g., π–π*)TD-DFTSensitive to conjugation and isomerism nih.govnih.govgaussian.com
IRVibrational wavenumbers (cm⁻¹), Band intensities, Normal mode assignments (stretching, bending)DFT (with frequency analysis)Governed by bond strength (force constant) and reduced mass orgchemboulder.comtanta.edu.eg
NMR (¹H, ¹³C)Chemical shifts (δ, ppm), Coupling constants (J, Hz)DFTReflects local electronic environment; used for structural assignment nih.govresearchgate.netresearchgate.netnmrdb.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful approach to study the temporal evolution of molecular systems, offering insights into conformational changes, dynamic processes, and interactions with the environment.

Conformational Sampling and Interconversion Pathways

MD simulations are essential for exploring the conformational landscape of molecules, identifying stable conformers, and characterizing the energy barriers associated with transitions between them rsc.orgnih.govwikipedia.orguiuc.educardiff.ac.uknist.gov. For this compound, a key area of interest is the trans-cis isomerization of the azo group, a process that significantly alters the molecule's geometry and physical properties beilstein-journals.orgnih.govresearchgate.netrsc.orgrsc.org. MD can model the dynamics of this isomerization, including the transition states and the influence of thermal or photochemical stimuli.

Furthermore, MD simulations can sample the various rotational conformations around the central C-C bond of the biphenyl system. The dihedral angle between the phenyl rings is influenced by steric interactions, particularly from ortho-substituents, and electronic factors like π-conjugation researchgate.netnist.govic.ac.ukresearchgate.netwestmont.eduresearchgate.netpharmacy180.comscribd.com. MD allows for the exploration of energy minima and maxima along the torsional coordinate, providing a detailed understanding of the molecule's flexibility and preferred conformations.

Solvent Interactions and Their Impact on Molecular Behavior

The behavior of molecules in solution is profoundly influenced by their interactions with solvent molecules. MD simulations are critical for studying these solvent effects, employing various models such as explicit solvent (simulating individual solvent molecules) or implicit solvent (representing the solvent as a continuous dielectric medium) wikipedia.orguiuc.educardiff.ac.uknist.govmdpi.comnih.gov.

Investigation of Potential Energy Surfaces for Photoisomerization

Photoisomerization, particularly the trans-cis isomerization, is a key characteristic of azobenzene derivatives, including this compound. Computational studies are crucial for mapping the energy landscape that governs this process. These studies explore the pathways molecules take when transitioning between isomers upon light absorption, identifying transition states, energy barriers, and the nature of excited states involved.

Research on azobenzene, the parent compound, has extensively utilized computational methods to understand its photoisomerization mechanism. Studies have investigated various pathways, including rotation and inversion mechanisms, on excited-state potential energy surfaces (PESs) nycu.edu.twnih.gov. For azobenzene, calculations have revealed that the trans-cis isomerization can occur via an inversion-assisted torsional pathway with a relatively low barrier of approximately 2 kcal mol⁻¹ on the S₁ (nπ*) excited state nycu.edu.twnih.gov. This detailed mapping of the PES helps elucidate the dynamics of the photochemical reaction, identifying critical points that dictate the efficiency and nature of the isomerization nycu.edu.twnih.govresearchgate.net. While specific studies focusing solely on this compound's PES for photoisomerization are not explicitly detailed in the provided search results, the general understanding derived from azobenzene is highly relevant, suggesting similar computational approaches would be employed to map its specific energy landscape nycu.edu.twnih.govnih.govresearchgate.net. Computational studies on related azopyridines have quantified isomerization energies, showing values around 35.0 ± 1.8 kJ mol⁻¹ for 4,4'-azopyridine, and comparing these with theoretical calculations nsf.gov.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical reactivity, optical properties, and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are widely used to analyze these aspects. For this compound, understanding its frontier molecular orbitals (HOMO and LUMO) and charge distribution provides critical insights into its behavior.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic properties and reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a fundamental parameter in predicting a molecule's chemical stability and reactivity wuxiapptec.commdpi.com. A smaller HOMO-LUMO gap generally implies that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations or charge transfer wuxiapptec.commdpi.comnih.gov.

While specific HOMO-LUMO gap values for this compound are not directly provided in the search results, general principles derived from studies on similar organic molecules are applicable. For instance, computational analyses of various organic compounds have shown that a small HOMO-LUMO energy gap indicates a molecule's propensity for chemical reactivity mdpi.comnih.gov. The HOMO orbital typically represents the electron-donating ability, while the LUMO represents the electron-accepting ability mdpi.com. The energy difference between these orbitals is crucial for understanding charge transfer processes within the molecule and its interactions with other species mdpi.comnih.gov. Studies on azobenzene derivatives often focus on how substituents affect these electronic properties, which in turn influence photoisomerization efficiency and other photochemical behaviors nsf.govmdpi.com.

Charge Distribution and Electrostatic Potential Mapping

Charge distribution and electrostatic potential (ESP) mapping provide visual representations of how electron density is distributed across a molecule, highlighting regions of positive and negative electrostatic potential. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, and for predicting sites of electrophilic or nucleophilic attack libretexts.orgcomputabio.comresearchgate.net.

Computational methods allow for the calculation of electron density and the generation of ESP maps by mapping these values onto the molecule's electron density surface libretexts.orgcomputabio.comresearchgate.net. Regions of negative electrostatic potential (often depicted in red) typically indicate areas rich in electron density, where electrophiles are likely to attack. Conversely, regions of positive electrostatic potential (often depicted in blue) indicate electron-deficient areas, which are susceptible to nucleophilic attack libretexts.orgcomputabio.com. While specific ESP maps for this compound were not found in the search results, this is a standard computational analysis performed on organic molecules to understand their chemical behavior and interactions nih.govlibretexts.orgcomputabio.comresearchgate.net. Such analyses are critical for predicting how this compound might interact with its environment or other molecules.

Advanced Materials Science and Supramolecular Applications of 4,4 Azobiphenyl

Integration into Photoresponsive Materials Systems

The integration of 4,4'-Azobiphenyl units into various material systems imparts them with photoresponsive properties, enabling the development of advanced materials that can change their characteristics upon exposure to light. This photoresponsiveness stems from the reversible trans-cis isomerization of the azobenzene (B91143) core within the 4,4'-Azobiphenyl structure. The trans isomer is generally more thermodynamically stable, while the cis isomer is a higher-energy state that can be reached upon irradiation with UV light. The reverse cis-trans isomerization can be triggered by visible light or occur thermally. mdpi.com This molecular-level switching induces significant changes in the macroscopic properties of the materials, which is harnessed in a variety of applications.

Photo-Switchable Polymers and Liquid Crystals Utilizing 4,4''-Azobiphenyl Units

The incorporation of 4,4'-Azobiphenyl moieties into polymers and liquid crystals allows for the creation of materials whose properties can be remotely and reversibly controlled by light. In polymers, these units can be integrated into the main chain, as side chains, or as cross-linkers. The photoisomerization of the 4,4'-Azobiphenyl unit leads to changes in polymer conformation, free volume, and polarity, which in turn affects the material's macroscopic properties such as its glass transition temperature and solubility. mpg.de For instance, polymers containing ortho-methoxy-substituted azobenzene groups have been synthesized to create materials for reversible and stable information storage, as the substitution prevents π-π stacking in the solid state, allowing for fully reversible photopatterning. mpg.de

In the realm of liquid crystals, the linear and rigid structure of the trans-4,4'-Azobiphenyl unit makes it an excellent mesogen, a molecule that can form liquid crystal phases. revistabionatura.com The photoinduced isomerization to the bent cis form disrupts the liquid crystalline order, leading to a phase transition. mdpi.com This phenomenon is the basis for creating photoswitchable liquid crystal displays and optical systems. revistabionatura.com The thermal and optical properties of these liquid crystals can be fine-tuned by modifying the molecular geometry of the mesogenic compounds. revistabionatura.com

Table 1: Effects of 4,4'-Azobiphenyl Isomerization in Polymers and Liquid Crystals

Property Changetrans to cis Isomerizationcis to trans Isomerization
Shape Contraction/BendingExpansion/Straightening
Liquid Crystal Phase Disruption of OrderRestoration of Order
Polarity IncreaseDecrease
Free Volume IncreaseDecrease
Solubility Can Increase or DecreaseCan Increase or Decrease

Actuators and Responsive Materials Based on Light-Induced Conformational Changes

The significant change in molecular geometry accompanying the trans-cis isomerization of 4,4'-Azobiphenyl can be harnessed to generate mechanical work, leading to the development of light-driven actuators. When these photoresponsive units are incorporated into a polymer network, their collective isomerization can induce macroscopic changes in the material's shape, such as bending, contraction, or expansion. researchgate.netmdpi.com For example, crosslinked liquid-crystalline polymer films containing azobenzene derivatives have been shown to bend upon exposure to visible light. researchgate.net

These photo-actuating materials have potential applications in soft robotics, microfluidics, and biomedical devices. nih.gov The development of freestanding photoswitchable aeropolymers with incorporated bridged azobenzene demonstrates the potential for creating smart materials for applications like photomechanical cell scaffolds. chemrxiv.org The efficiency of the actuation is dependent on factors such as the concentration of the azobenzene units, the intensity and wavelength of the light, and the temperature. researchgate.net Recent research has also explored the use of these materials in developing photo-switchable adhesives, where a solid-to-liquid transition can be induced by light. mdpi.com

Supramolecular Assembly and Host-Guest Chemistry

The unique structural and electronic properties of 4,4'-Azobiphenyl make it a versatile building block in the field of supramolecular chemistry. Its ability to undergo photoisomerization, coupled with its capacity for non-covalent interactions, allows for the construction of dynamic and functional supramolecular systems.

Self-Assembly of this compound Derivatives into Ordered Structures (e.g., Nanostructures, Monolayers)

Derivatives of 4,4'-Azobiphenyl can be designed to self-assemble into highly ordered structures such as nanostructures and monolayers on various substrates. This self-assembly is driven by a combination of intermolecular forces including van der Waals interactions, π-π stacking, and hydrogen bonding. The resulting ordered assemblies can exhibit unique optical and electronic properties. For instance, self-assembled monolayers (SAMs) of an azobiphenyl derivative on a gold surface have been studied to understand the photodynamics of the photoisomerization process in a constrained environment. aip.org

The ability to control the arrangement of molecules at the nanoscale is crucial for the development of advanced materials and devices. Photo-responsive azobenzene derivatives have been used to construct SAMs on silicon substrates, where the surface properties can be switched with light. researchgate.net The end groups of the azobenzene derivatives play a critical role in the photoresponsive properties of the resulting SAMs. researchgate.net Furthermore, the self-assembly of porphyrin derivatives has been shown to enhance their photocatalytic performance. rsc.org

Molecular Recognition and Host-Guest Interactions with Specific Substrates

The concept of molecular recognition, where a host molecule selectively binds to a guest molecule, is a fundamental principle in supramolecular chemistry. mdpi.com 4,4'-Azobiphenyl derivatives can be incorporated into host molecules to create systems where the binding affinity can be controlled by light. The photoisomerization of the azobiphenyl unit can alter the shape and size of the host's binding cavity, thereby modulating its interaction with a specific guest.

This light-gated host-guest chemistry has applications in areas such as controlled drug delivery, chemical sensing, and catalysis. For example, the aggregation of vesicles can be induced by a host-guest interaction involving a zwitterionic guest molecule, and this process can be pH-dependent. nih.gov The binding affinity in such systems is a result of a combination of effects, including multivalent hydrogen bonding and electrostatic interactions. kiku.dk

Design of Mechanically Interlocked Molecular Architectures

Mechanically interlocked molecular architectures (MIMAs), such as catenanes and rotaxanes, are molecules that are connected through their topology rather than covalent bonds. wikipedia.org The synthesis of these complex structures often relies on template-directed methods that utilize non-covalent interactions. 4,4'-Azobiphenyl units can be incorporated into the components of MIMAs to introduce photo-switchable properties.

The photoisomerization of the azobiphenyl moiety can be used to control the relative positions of the interlocked components, leading to molecular machines that can perform work at the nanoscale. For instance, the change in shape from the linear trans isomer to the bent cis isomer could be used to drive the shuttling of a macrocycle along a linear thread in a rotaxane. The development of such molecular machines was recognized with the 2016 Nobel Prize in Chemistry. wikipedia.org The mechanical bond in these architectures can also influence the strength of non-covalent interactions, an effect known as the "catenand effect". wikipedia.org

Applications in Catalysis and Coordination Chemistry

The unique electronic properties and photoresponsive nature of the 4,4'-azobiphenyl scaffold make it a versatile component in the design of functional molecules for catalysis and coordination chemistry. Its rigid, linear structure can be systematically modified, and the central azo group provides a specific site for metal coordination and a handle for photochemical control.

The nitrogen atoms of the azo group (-N=N-) in 4,4'-azobiphenyl and its derivatives possess lone pairs of electrons, making them effective coordination sites for a variety of transition metal ions. Azo-containing ligands have been shown to coordinate with metal ions in a bidentate or monodentate fashion, influencing the geometry and electronic structure of the resulting metal complexes. researchgate.net This coordination is fundamental to the design of novel catalysts.

Research into azo-dye ligands, which share the core azo functional group, demonstrates their ability to form stable complexes with a range of metal ions, including Ni(II), Cu(II), Cr(III), Mn(II), Fe(III), Co(II), and Cd(II). researchgate.netresearchgate.net The structure of the ligand and the nature of the metal ion dictate the final geometry of the complex, which can range from octahedral to tetrahedral or square planar. researchgate.netjmchemsci.com For instance, studies on ligands derived from 4,4′-oxydianiline and 4,4'-methylenedianiline (B154101) show the formation of octahedral complexes with most divalent and trivalent metal ions. researchgate.netjmchemsci.com The coordination typically involves the nitrogen atoms of the azo group and other donor atoms present on the ligand backbone, such as phenolic oxygen. researchgate.net

The catalytic activity of these metal complexes is intrinsically linked to the ligand design. The electronic environment created by the ligand around the metal center can be fine-tuned to promote specific catalytic transformations. While many studies focus on the synthesis and characterization of these complexes, their potential in catalysis is an active area of research. For example, ruthenium(II) and iridium(I) complexes with related 1,3-P,N ligands have shown catalytic activity in the hydration of benzonitrile (B105546) and the transfer hydrogenation of cyclohexanone. nih.gov Similarly, certain copper and cobalt complexes with azo-containing Schiff base ligands have demonstrated catecholase-like activity, converting 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ). dergipark.org.tr These examples highlight the principle that by incorporating the 4,4'-azobiphenyl unit into more complex ligand architectures, it is possible to develop new catalysts for a variety of organic transformations.

Table 1: Examples of Metal Complexation with Azo-Containing Ligands

Metal Ion(s)Azo-Ligand Source MaterialCoordination ModeResulting GeometryReference
Ni(II), Pt(IV), Pd(II), Rh(III)Sulfamethoxazole and 8-hydroxyquinolineBidentateTetrahedral (Ni), Square Planar (Pd), Octahedral (Pt, Rh) jmchemsci.com
Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Cd(II)4,4′-oxydianiline and 2-amino-4-chlorophenolTetradentate (N,N,O,O)Octahedral researchgate.net
Cu(II), Zn(II), Cd(II), Ag(I)4,4'-Methylenedianiline and 4-bromoaniline (B143363)Not specifiedNot specified jmchemsci.com
Ni(II), Cu(II)4-acetamidophenol and substituted anilinesBidentate (N,O)Octahedral researchgate.net

The most significant feature of the azobiphenyl group is its ability to undergo reversible trans-cis photoisomerization. The trans isomer is generally more stable, but upon irradiation with UV light, it can be converted to the cis isomer. This process can be reversed by exposing the cis isomer to visible light or by thermal relaxation. This photochemical property can be harnessed to remotely control the activity of catalysts.

When a 4,4'-azobiphenyl unit is incorporated into the structure of a ligand, its isomerization can induce significant structural changes in the corresponding metal complex. This change can alter the accessibility of the catalytic metal center to the substrate, effectively switching the catalytic activity "on" or "off". Research has demonstrated that introducing an azobenzene-modified guest molecule into a supramolecular catalytic system can allow for precise photo-control of the catalytic activity due to its response to irradiation. nih.gov

A notable example involves a rhenium(I) complex, Re(bpy)(CO)₃(4,4'-azpy), where 4,4'-azpy is 4,4'-azobis(pyridine), a close analogue of 4,4'-azobiphenyl. nih.gov In its native state, this complex is almost non-emissive. However, its luminescence can be recovered through trans-to-cis photoisomerization, demonstrating that light can be used to modulate the electronic properties of the complex. nih.gov This principle can be extended to catalysis, where the change in the ligand's geometry and electronic state upon isomerization can directly influence the catalytic cycle, either by modifying the coordination sphere of the metal or by altering the steric hindrance around the active site. This allows for spatial and temporal control over a chemical reaction, a highly desirable feature in advanced chemical synthesis and materials science.

Sensing and Detection Applications (Non-Biological/Non-Clinical)

The distinct spectroscopic properties of 4,4'-azobiphenyl and its derivatives, particularly their response to external stimuli, make them excellent candidates for sensing and detection applications in materials science and environmental monitoring.

Chemosensors operate by signaling the presence of a specific analyte through a measurable change, often a change in color (colorimetric) or fluorescence (fluorometric). The 4,4'-azobiphenyl moiety can be functionalized with specific binding sites for target analytes. Upon binding, the electronic structure of the azobiphenyl chromophore is perturbed, leading to a detectable shift in its absorption or emission spectrum.

For instance, the interaction of metal ions or other species with ligands containing the azobiphenyl unit can cause significant spectroscopic changes. Studies on the previously mentioned rhenium complex with 4,4'-azobis(pyridine) showed that its absorption and emission properties are sensitive to controlled potential electrolysis (reduction) and protonation, in addition to light excitation. nih.gov This sensitivity to electronic and chemical environments is the fundamental principle behind its use in chemosensors. By designing a 4,4'-azobiphenyl derivative with a receptor for a particular environmental pollutant, for example, it is possible to create a sensor that signals the presence of that pollutant through a distinct color change. This approach offers a direct and real-time method for detecting target analytes without the need for complex instrumentation. mdpi.com

The photoisomerization of the azobiphenyl group is also the key to its application in advanced optical materials, such as high-density data storage and smart windows.

Optical Data Storage: Polymers containing azobenzene moieties, including 4,4'-azobiphenyl derivatives, are promising materials for reversible optical data storage. scispace.com Information can be written into a thin film of such a polymer using a polarized laser. The light causes the azobiphenyl groups to align in a specific direction, inducing birefringence (a difference in the refractive index for light of different polarizations) in the irradiated area. This localized change in optical properties represents a data bit. The information can be erased by exposing the material to circularly polarized light or by heating, which randomizes the orientation of the chromophores. scispace.comresearchgate.net This process is reversible and allows for the development of rewritable optical storage media with high data density. researchgate.net The writing process relies on the trans-cis-trans photoisomerization cycle, which induces motion and reorientation of the polymer chains. researchgate.net

Smart Windows: Smart windows are materials that can change their optical properties, such as light transmittance, in response to an external stimulus like heat, light, or electricity. mdpi.comadvancedsciencenews.com Azobenzene-containing materials, including those with 4,4'-azobiphenyl units, can be used to create photoresponsive smart windows. An azobenzene side-chain liquid crystalline copolymer has been synthesized that can be grafted onto a surface to form a polymer brush. nih.gov This brush can induce a specific alignment in a liquid crystal layer. Upon irradiation with UV light, the azobenzene groups undergo isomerization, which, coupled with a photothermal effect, disrupts the liquid crystal alignment. nih.gov This switches the window from a transparent state to a scattering, opaque state. The process is reversible, allowing for dynamic control over the amount of light and solar heat passing through the window, which can lead to significant energy savings in buildings. mdpi.comnih.gov

Reaction Chemistry and Mechanistic Investigations of 4,4 Azobiphenyl

Oxidation and Reduction Chemistry

The azo linkage (-N=N-) is the central functional group of 4,4'-Azobiphenyl, and its chemistry is dominated by redox reactions. This group can be readily reduced to corresponding hydrazo and amino derivatives, or oxidized, making it a versatile component in electrochemistry and chemical synthesis.

The electrochemical behavior of 4,4'-Azobiphenyl, like other aromatic azo compounds, is characterized by a two-step reduction process in aprotic media. utexas.edu The reduction of the azo group generally occurs in two successive one-electron transfers. The first step is a reversible reduction to a stable anion radical, and the second is the transfer of another electron to form a dianion. utexas.edu

Cyclic voltammetry studies of aromatic azo compounds show that the product of the first electron transfer is a stable anion radical. The second electron transfer, which forms the dianion, is often followed by a chemical reaction, typically protonation by a proton source in the medium. utexas.edu This subsequent chemical reaction can make the second reduction step appear irreversible in cyclic voltammetry experiments. utexas.edu

The specific redox potentials are sensitive to the solvent, electrolyte, and the specific substituents on the aromatic rings. For 4,4'-Azobiphenyl, the electrochemical behavior is consistent with this general mechanism. utexas.edu While precise, universally applicable redox potential values are dependent on experimental conditions, representative data from studies on similar compounds illustrate the typical electrochemical characteristics. For instance, related azobiphenyl urea (B33335) derivatives exhibit oxidation and reduction peaks in the range of -0.2 V to -0.7 V (vs. Ag/AgCl). researchgate.net

CompoundProcessPotential (V) vs. Ref.Medium/Conditions
Aromatic Azo Compounds (General)1st Reduction (Azo to Radical Anion)Typically ReversibleAprotic Media (e.g., DMF)
Aromatic Azo Compounds (General)2nd Reduction (Radical Anion to Dianion)Often Irreversible (due to follow-up reaction)Aprotic Media (e.g., DMF)
Azobiphenyl Urea Derivative (7a)Reduction-0.346THF, 0.1 M Bu4NBr
Azobiphenyl Urea Derivative (7a)Oxidation-0.63, -0.21THF, 0.1 M Bu4NBr

The chemical reduction of the azo bond in 4,4'-Azobiphenyl can be achieved using various reducing agents, leading first to 4,4'-Hydrazobiphenyl and upon further reduction, to 4-Aminobiphenyl (B23562).

Reduction to 4,4'-Hydrazobiphenyl: This transformation involves the addition of two hydrogen atoms across the N=N double bond, converting it to an N-N single bond. This is formally a 2-electron, 2-proton process. Common laboratory methods for this transfer hydrogenation include:

Sodium Dithionite (B78146): In an aqueous solution, sodium dithionite can reduce various azobenzenes to their corresponding hydrazines in excellent yields. organic-chemistry.org

Hydrazine (B178648): In the presence of air (oxygen) or other catalysts, hydrazine can reduce azo compounds. uri.edu The reaction is thought to proceed through the formation of diimide (N₂H₂) as the active reducing species.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.

Hydrosilanes: A system of In(OTf)₃ and PhSiH₃ has been shown to effectively hydrogenate a variety of azobenzenes to hydrazobenzenes under mild conditions. researchgate.net

The general mechanism involves the stepwise addition of hydrogen to the nitrogen atoms of the azo bridge.

The complete reduction pathway from the azo compound to the two amine molecules can be summarized as:

Step 1 (Azo to Hydrazo): Ar-N=N-Ar + 2[H] → Ar-NH-NH-Ar (This step involves a 2-electron, 2-proton transfer)

Step 2 (Hydrazo to Amino): Ar-NH-NH-Ar + 2[H] → 2 Ar-NH₂ (This step involves cleavage of the N-N bond and a further 2-electron, 2-proton transfer)

The electrochemical reduction of nitroaromatics to amines proceeds through azo intermediates, confirming the viability of this stepwise reduction pathway. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl (B1667301) Core

The reactivity of the biphenyl rings in 4,4'-Azobiphenyl is significantly influenced by the electronic properties of the azo group.

Electrophilic Substitution: The azo group (-N=N-) acts as an electron-withdrawing group through both inductive and resonance effects. youtube.com This withdrawal of electron density deactivates the aromatic rings towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation slower compared to benzene. youtube.comsavemyexams.com Because the azo group deactivates the ortho and para positions more strongly, incoming electrophiles are directed to the meta position (relative to the carbon-nitrogen bond). savemyexams.com Therefore, electrophilic substitution on 4,4'-Azobiphenyl is expected to be sluggish and yield primarily products substituted at the 3, 3', 5, and 5' positions.

Nucleophilic Aromatic Substitution (SNAr): Simple aryl halides are generally resistant to nucleophilic attack. youtube.com For nucleophilic aromatic substitution to occur via the common addition-elimination (SNAr) mechanism, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. nih.govyoutube.com The azo group itself is electron-withdrawing, but for an SNAr reaction to be feasible on the biphenyl core of 4,4'-Azobiphenyl, a good leaving group (like a halogen) would need to be present on the ring, and the conditions would likely need to be forcing, or additional activating groups would be required. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing groups. nih.govyoutube.com

Cross-Coupling Reactions for Functionalization

Cross-coupling reactions are powerful tools for creating carbon-carbon or carbon-heteroatom bonds, and they can be applied to functionalize the 4,4'-Azobiphenyl scaffold. To utilize these methods, a derivative of 4,4'-Azobiphenyl, typically a dihalogenated version such as (E)-1,2-bis(4-bromophenyl)diazene, is required as a substrate. researchgate.net

The Suzuki-Miyaura coupling is a prominent example. nih.gov In this reaction, a palladium catalyst is used to couple an organoboron compound (like a boronic acid) with an organic halide or triflate. youtube.com

A synthetic route to functionalize 4,4'-Azobiphenyl could involve:

Synthesis of a Dihalogenated Precursor: For example, the oxidation of 4-bromoaniline (B143363) can yield (E)-1,2-bis(4-bromophenyl)diazene. researchgate.net

Suzuki-Miyaura Cross-Coupling: This precursor can then be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. The reaction would replace the bromine atoms with the R-group from the boronic acid, yielding a symmetrically functionalized 4,4'-disubstituted azobiphenyl.

This strategy allows for the introduction of a wide variety of functional groups onto the biphenyl core, enabling the synthesis of complex derivatives for applications in materials science and medicinal chemistry. Other cross-coupling reactions like the Heck, Stille, and Sonogashira couplings could similarly be employed with the appropriate substrates. youtube.com

Photochemical Reaction Mechanisms (as detailed in Section 4, but with emphasis on bond rearrangements)

A defining characteristic of azobenzenes, including 4,4'-Azobiphenyl, is their ability to undergo reversible trans-cis (or E/Z) photoisomerization upon irradiation with light. wikipedia.orgwikipedia.org The trans isomer is generally more thermodynamically stable, but absorption of a photon provides the energy to overcome the barrier to isomerization. nih.gov This process involves significant bond rearrangement around the central N=N double bond.

The isomerization can be triggered by specific wavelengths of light:

trans to cis isomerization: Typically induced by UV light (e.g., 320-380 nm), which corresponds to the high-energy π→π* electronic transition. wikipedia.orgnih.gov

cis to trans isomerization: Can be driven by visible light (e.g., ~400-450 nm), corresponding to the lower-energy n→π* transition. The cis isomer can also revert to the more stable trans form thermally in the dark. wikipedia.orgnih.gov

Two primary mechanistic pathways for the bond rearrangement have been debated:

Rotation: In this mechanism, photoexcitation weakens the π-bond of the N=N double bond, allowing for rotation around the N-N single bond axis. After rotation, the molecule relaxes back to the ground state, forming the other isomer. acs.orgpageplace.de

Inversion: This pathway involves an in-plane, semi-linear transition state where one of the nitrogen atoms undergoes inversion of its geometry, similar to the inversion of an amine. acs.orgarxiv.org

Current understanding suggests that the specific pathway may depend on the electronic state that is accessed. Upon excitation to the S₁ (n,π) state, the mechanism is often proposed to be inversion, while excitation to the S₂ (π,π) state may favor a rotational pathway. acs.orgarxiv.org Both mechanisms lead to a significant geometric change, with the distance between the 4 and 4' carbons decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov This light-induced molecular motion is the basis for the use of azobiphenyl derivatives in photoswitchable materials and molecular machines.

Future Research Directions and Emerging Paradigms for 4,4 Azobiphenyl

Development of Next-Generation Photoresponsive Materials

The photoresponsive nature of azobenzene (B91143) derivatives, including those based on the azobiphenyl structure, presents a key avenue for future material development. Research is focused on creating materials that can undergo reversible changes in their physical or chemical properties upon light irradiation. For instance, azobenzene-containing polymers are being synthesized to switch glass transition temperatures upon light exposure, enabling reversible solid-to-liquid transitions that can be utilized for self-healing coatings and reprocessing of materials mpg.de. Specifically, derivatives of azobenzene-4,4′-dicarboxylic acid dialkyl esters (ADDEDs) have shown promising photoisomerization properties, making them candidates for dual-stimuli-responsive systems and advanced display technologies rsc.org. Furthermore, functionalized azobiphenyls and azoterphenyls are being developed as modular building blocks for optically switchable materials, where the azobenzene core serves as a photoswitchable moiety, allowing for remote control over structural, mechanical, or physical properties nih.gov.

Advanced Computational Design and Predictive Modeling

Computational approaches are increasingly vital for predicting the behavior and designing novel applications for molecules like 4,4''-Azobiphenyl. Advanced computational intelligence methods, integrating deep learning and optimization techniques, are being explored to enhance predictive modeling in complex data environments ijcesen.comresearchgate.net. These methods can be applied to predict the electronic structure, reactivity, and intermolecular interactions of azobiphenyl derivatives. For example, DFT calculations have been used to study the photochemical behavior and binding of guest molecules in azobenzene-containing systems researchgate.net. The development of multi-scale computational models is also crucial for simulating transport processes across different scales, which can inform the design of drug delivery systems or functional materials nih.gov. Predictive design strategies, often combined with experimental validation, are essential for engineering materials with tailored properties mdpi.com.

Integration into Hybrid Material Systems

The integration of this compound into hybrid material systems offers a pathway to combine its photoresponsive characteristics with the properties of other materials, such as inorganic frameworks or polymers. Research into hybrid inorganic-organic materials highlights their potential for novel properties arising from the synergistic combination of components researchgate.net. For example, the development of photoresponsive polymers and nanoparticles for healable and recyclable materials, reversible adhesives, and biomedical applications often involves integrating photoactive molecules like azobenzenes mpg.de. Hybrid integration techniques are also critical in fields like photonics, where combining different materials on-chip is essential for multifunctional devices researchgate.net. The design of such systems often involves hierarchical structures that optimize properties like strength and functionality hereon.de.

Exploring Novel Reactivity and Transformation Pathways

Future research directions include exploring new chemical transformations and reactivity pathways involving the azobiphenyl core. While the photoisomerization of azobenzenes is well-established uni-due.deresearchgate.net, there is ongoing interest in synthesizing novel derivatives and understanding their detailed reactivity. For instance, research into functionalized azobiphenyls and azoterphenyls by stepwise cross-coupling reactions provides access to a library of building blocks with diverse functionalities nih.gov. Exploring the role of substituents and structural modifications on the azobenzene unit can lead to new applications in areas such as molecular switches and responsive polymers.

Role of this compound in Fundamental Supramolecular Chemistry

The fundamental principles of molecular recognition and self-assembly are central to supramolecular chemistry, and azobenzene derivatives are key components in this field. Research is investigating how molecules like 4-acetylbiphenyl (B160227) assemble on surfaces, driven by weak dispersive forces and stabilized by metallic adatoms, to create ordered supramolecular structures rsc.orgcsic.esarxiv.org. These studies aim to understand the fundamental interactions that govern self-assembly, potentially leading to the creation of complex molecular nano-objects for device applications rsc.orgcsic.es. Furthermore, azobenzene-type derivatives are widely reported in supramolecular architectures for their efficient and reversible photoisomerization, which is a key process for the synthesis of photoresponsive supramolecular materials researchgate.net. The exploration of hydrogen-bonding motifs and foldamers in supramolecular materials also contributes to understanding how molecular design dictates macroscopic properties ajwilsonresearch.comnptel.ac.in.

Compound Name Table

Common NameChemical Name
This compoundThis compound
ADDEDsAzobenzene-4,4′-dicarboxylic acid dialkyl esters
ABP4-acetylbiphenyl

Q & A

Q. What are the standard synthetic routes for 4,4'-Azobiphenyl, and how do reaction conditions influence yield and purity?

The synthesis of 4,4'-Azobiphenyl typically involves coupling reactions, such as Ullmann coupling or Suzuki-Miyaura cross-coupling, using halogenated biphenyl precursors. For example, 4,4'-dichlorobiphenyl can be reacted with hydrazine under controlled temperatures (80–120°C) to introduce the azo group. Key factors affecting yield include catalyst choice (e.g., palladium for Suzuki coupling), solvent polarity, and reaction time. Purity (>97%) is often achieved via recrystallization or column chromatography, with HPLC and NMR used for validation .

Q. How do researchers characterize the structural and electronic properties of 4,4'-Azobiphenyl?

Structural analysis employs X-ray crystallography (for single-crystal samples) and FTIR to confirm the azo (-N=N-) linkage. Electronic properties are studied using UV-Vis spectroscopy, which reveals absorbance peaks in the 300–400 nm range due to π→π* transitions. Computational methods (DFT) model HOMO-LUMO gaps to predict reactivity. For example, X-ray studies of analogous biphenyl compounds (e.g., 4,4'-biphenyldisulfonic acid) show planar geometries critical for conjugation .

Q. What are the recommended protocols for handling and storing 4,4'-Azobiphenyl in laboratory settings?

Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent photodegradation of the azo group. Use amber glassware to minimize light exposure. Safety protocols include fume hood use during synthesis and PPE (gloves, lab coats) due to potential carcinogenicity, as noted in safety data sheets for related biphenyl derivatives .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies for 4,4'-Azobiphenyl synthesis be resolved?

Discrepancies often arise from variations in catalyst loading, solvent systems, or impurity profiles. A meta-analysis of published procedures (e.g., comparing palladium vs. copper catalysts) combined with controlled replication experiments is recommended. Statistical tools like ANOVA can identify significant variables, while purity assays (e.g., GC-MS) isolate confounding factors .

Q. What mechanistic insights explain the role of 4,4'-Azobiphenyl in photo-responsive polymer systems?

The azo group undergoes reversible trans-to-cis isomerization under UV light, enabling applications in smart materials. Time-resolved spectroscopy (e.g., transient absorption) quantifies isomerization kinetics, while AFM or SEM evaluates morphological changes in polymer matrices. Recent studies on biphenyl-based dianhydrides highlight similar photo-switching mechanisms in polyimide films .

Q. How does 4,4'-Azobiphenyl interact with biological systems, and what methodologies assess its toxicity?

In vitro assays (e.g., MTT for cell viability) and in vivo models (e.g., murine studies) evaluate toxicity. For example, CD36 receptor-mediated uptake, observed in carotenoid studies, may apply to azobiphenyls due to structural similarities. Confocal microscopy tracks cellular localization, while RNA sequencing identifies pathways affected by exposure .

Q. What strategies optimize 4,4'-Azobiphenyl’s stability in aqueous environments for biomedical applications?

Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances solubility and reduces hydrolysis. Stability is monitored via LC-MS over pH ranges (2–10), with accelerated degradation studies (40–60°C) predicting shelf life. Surface functionalization (e.g., PEGylation) further improves biocompatibility .

Data Analysis and Validation

Q. What statistical frameworks are suitable for analyzing dose-response relationships in 4,4'-Azobiphenyl toxicity studies?

Non-linear regression models (e.g., log-logistic curves) fit dose-response data, with IC₅₀ calculations using software like GraphPad Prism. Bootstrap resampling validates confidence intervals, while outlier detection (Grubbs’ test) ensures data integrity. Meta-analyses aggregate findings across studies to identify trends .

Q. How can researchers address reproducibility challenges in synthesizing 4,4'-Azobiphenyl derivatives?

Implement factorial experimental designs to test interactions between variables (e.g., temperature, catalyst). Open-source platforms (e.g., ChemML) share reproducible protocols. Interlaboratory collaborations using standardized reagents (e.g., >98% purity) reduce variability, as demonstrated in multi-institutional studies on biphenyl intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.